Mal-PEG2-NHS-Ester

Übersicht

Beschreibung

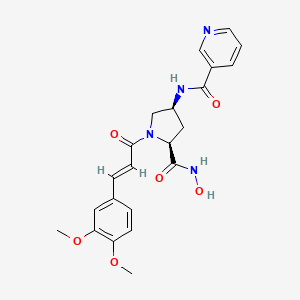

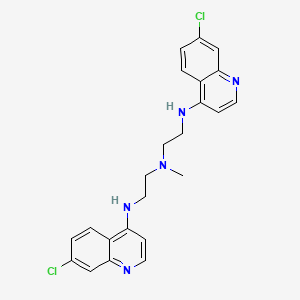

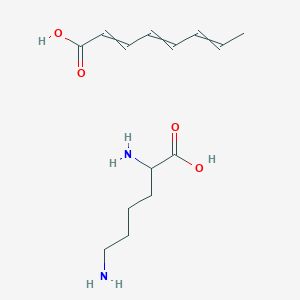

Mal-PEG2-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The NHS ester of Mal-PEG2-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis

The molecular weight of Mal-PEG2-NHS ester is 354.31 g/mol . The molecular formula is C15H18N2O8 .Chemical Reactions Analysis

At neutral pH, the maleimide group of Mal-PEG2-NHS ester can react quickly with sulfhydryl/sulfhydryl groups to form stable sulfide bonds . The NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Physical and Chemical Properties Analysis

The molecular weight of Mal-PEG2-NHS ester is 354.31 g/mol . The molecular formula is C15H18N2O8 . It is a white/off-white solid, semi-solid depends on molecular weight .Wissenschaftliche Forschungsanwendungen

Polymertherapie

Der Linker spielt auch eine entscheidende Rolle bei der Synthese von Polymertherapeutika. Er ermöglicht die Anbindung von Medikamenten an Polymere und erzeugt Konjugate, die die Pharmakokinetik und Verteilung des Medikaments verbessern können. Diese Anwendung ist besonders relevant bei der Entwicklung neuartiger Krebsbehandlungen.

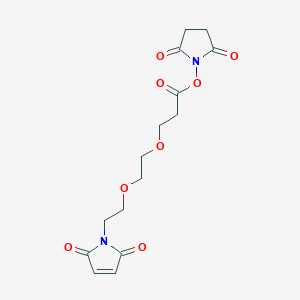

Jede dieser Anwendungen nutzt die einzigartige bifunktionelle Natur von Mal-PEG2-NHS-Ester, der sowohl eine NHS-Ester- als auch eine Maleimidgruppe enthält. Die NHS-Estergruppe reagiert mit primären Aminen und bildet stabile Amidbindungen, während die Maleimidgruppe mit Thiolgruppen unter Bildung stabiler Thioetherbindungen reagiert. Das Vorhandensein des PEG-Abstandsstückes erhöht die Löslichkeit und Biokompatibilität der Verbindung, was sie zu einem unschätzbaren Werkzeug in verschiedenen Bereichen der wissenschaftlichen Forschung macht {svg_1} {svg_2} {svg_3}.

Wirkmechanismus

Target of Action

Mal-PEG2-NHS ester is a heterobifunctional crosslinker that primarily targets thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The compound contains a maleimide group and an NHS ester group . The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while the NHS ester reacts with primary amine groups at pH 710 . This interaction results in the formation of stable covalent bonds, enabling the connection of biomolecules with a thiol or amine group .

Biochemical Pathways

The specific biochemical pathways affected by Mal-PEG2-NHS ester depend on the molecules it is used to modify. The compound’s primary function is to facilitate thecrosslinking of proteins or peptides . This can influence various biochemical pathways by altering protein structure, function, or interactions.

Pharmacokinetics

The compound’spolyethylene glycol (PEG) linker is known to enhance water solubility and stability , which could potentially influence its bioavailability.

Result of Action

The result of Mal-PEG2-NHS ester’s action is the formation of stable covalent bonds between molecules containing thiol or amine groups . This can lead to the creation of larger, modified molecules with altered properties. The PEGylation process can increase the solubility and stability of the modified molecules and suppress the non-specific binding of charged molecules to the modified surfaces .

Action Environment

Environmental factors can influence the action of Mal-PEG2-NHS ester. For instance, the compound is sensitive to moisture and temperature . For optimal use, the material should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role, as the reactivity of the maleimide and NHS groups depends on the pH level .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Mal-PEG2-NHS ester plays a significant role in biochemical reactions. The NHS ester group can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group can react with a thiol group to form a covalent bond .

Cellular Effects

The effects of Mal-PEG2-NHS ester on cells and cellular processes are primarily due to its ability to form covalent bonds with biomolecules. This can influence cell function by modifying proteins and other biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Mal-PEG2-NHS ester exerts its effects through its binding interactions with biomolecules. The NHS ester group can react with primary amines, while the maleimide group can react with thiols, leading to the formation of covalent bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mal-PEG2-NHS ester can change over time. This could be due to the stability of the compound, its degradation over time, or long-term effects on cellular function observed in in vitro or in vivo studies .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8/c18-11-1-2-12(19)16(11)6-8-24-10-9-23-7-5-15(22)25-17-13(20)3-4-14(17)21/h1-2H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEJZQCDHANYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

357277-60-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357277-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433997-01-3 | |

| Record name | Propanoic acid, 3-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433997-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mal-PEG2-NHS ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.